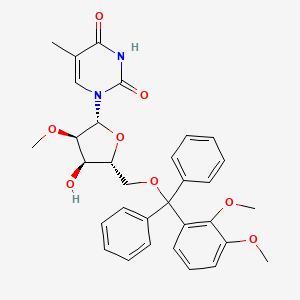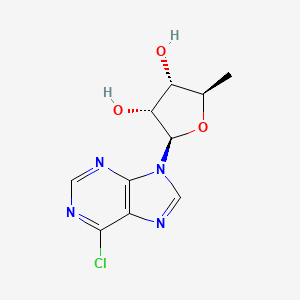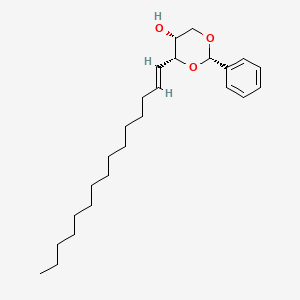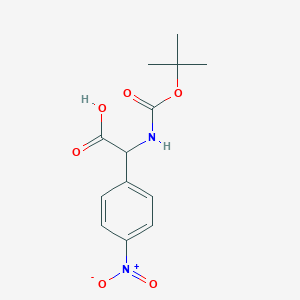
5/'-O-(Dimethoxytrityl)-2/'-O-methyl-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5/‘-hydroxyl position, a methyl group at the 2/’-hydroxyl position, and a methyl group at the 5-position of the uridine base. The DMT group is commonly used in oligonucleotide synthesis to protect the 5/'-hydroxyl group, allowing for selective reactions at other positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine typically involves the following steps:
Protection of the 5/'-Hydroxyl Group: The 5/‘-hydroxyl group of uridine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms 5/’-O-(Dimethoxytrityl)uridine.
Methylation of the 2/'-Hydroxyl Group: The 2/‘-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to form 5/’-O-(Dimethoxytrityl)-2/'-O-methyluridine.
Methylation of the 5-Position: The 5-position of the uridine base is methylated using a methylating agent such as methyl triflate (MeOTf) to yield the final product, 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity. The reactions are typically carried out in non-aqueous solvents such as dichloromethane or acetonitrile to prevent hydrolysis of the protecting groups .
化学反应分析
Types of Reactions
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine undergoes several types of chemical reactions:
Detritylation: The removal of the dimethoxytrityl protecting group using acidic conditions, such as treatment with dichloroacetic acid or trichloroacetic acid.
Substitution Reactions: The methyl groups at the 2/'- and 5-positions can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Detritylation: Dichloroacetic acid, trichloroacetic acid, or benzenesulfonic acid in non-aqueous solvents like toluene or dichloromethane.
Substitution Reactions: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Detritylation: Yields the deprotected nucleoside and a stable dimethoxytrityl carbocation.
Substitution Reactions: Yields substituted nucleosides depending on the nucleophile used.
科学研究应用
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine has several scientific research applications:
Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Pharmaceuticals: Investigated for its potential use in antiviral and anticancer therapies.
Chemical Biology: Used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Industrial Applications: Employed in the production of synthetic DNA and RNA for various industrial applications.
作用机制
The primary mechanism of action of 5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine involves its incorporation into oligonucleotides during synthesis. The dimethoxytrityl group protects the 5/'-hydroxyl group, allowing for selective reactions at other positions. Upon completion of the synthesis, the dimethoxytrityl group is removed under acidic conditions, revealing the free hydroxyl group for further reactions .
相似化合物的比较
Similar Compounds
5/‘-O-(Dimethoxytrityl)-2/’-deoxyuridine: Lacks the 2/'-methyl group and is used in similar applications.
5/‘-O-(Dimethoxytrityl)-2/’-O-methyluridine: Lacks the 5-methyl group and is used in oligonucleotide synthesis.
Uniqueness
5/‘-O-(Dimethoxytrityl)-2/’-O-methyl-5-methyluridine is unique due to the presence of both the 2/'-methyl and 5-methyl groups, which can influence its reactivity and stability during oligonucleotide synthesis. This makes it a valuable compound for the synthesis of modified oligonucleotides with specific properties .
属性
CAS 编号 |
115173-73-4 |
|---|---|
分子式 |
C32H34N2O8 |
分子量 |
574.62 |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)26(35)25(42-30)19-41-32(21-12-7-5-8-13-21,22-14-9-6-10-15-22)23-16-11-17-24(38-2)27(23)39-3/h5-18,25-26,28,30,35H,19H2,1-4H3,(H,33,36,37)/t25-,26-,28-,30-/m1/s1 |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O)OC |
同义词 |
5'-O-(DIMETHOXYTRITYL)-2'-O-METHYL-5-METHYLURIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)




